(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
DKHSXWXHXFRKON-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Structure–Activity Relationships (SAR)
Impact of Fluorine Substitution
- Para vs. In contrast, the meta-fluorine analog () may exhibit reduced bioactivity due to altered electronic distribution .
- Electronegativity : Evidence from chalcone derivatives () suggests that substituents with higher electronegativity (e.g., fluorine) at the para position improve inhibitory activity (lower IC₅₀). For example, replacing bromine (2j, IC₅₀ = 4.7 μM) with less electronegative groups (e.g., methoxy in 2p, IC₅₀ = 70.79 μM) reduces potency .
Chirality and Steric Effects
- Enantiomeric Differences : The R-configuration likely offers distinct binding profiles compared to the S-enantiomer, as seen in chiral pharmaceuticals. For example, highlights enantiomer-specific synthesis routes, suggesting divergent applications .
- This contrasts with the 2-amine analog (), where the amine position alters molecular geometry .
Biological Activity
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine, a chiral amine compound, has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorinated phenyl group and a branched alkyl chain contributes to its unique chemical properties, which may influence its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C10H14FN
- Molecular Weight : Approximately 167.22 g/mol
- Structural Features : The compound features a fluorinated phenyl ring, a branched aliphatic chain, and an amine functional group.
The biological activity of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to act on monoamine receptors, potentially influencing mood and behavior. However, detailed studies are required to elucidate the exact molecular mechanisms involved.
Neurotransmitter Modulation
Research indicates that (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to effects similar to those observed with antidepressants, suggesting potential applications in treating mood disorders.
Antidepressant Activity
Preliminary studies suggest that compounds with structural similarities to (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine exhibit antidepressant-like effects in animal models. This activity is attributed to the compound's ability to enhance monoaminergic transmission.
Cytotoxicity
Initial investigations into the cytotoxic effects of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine have shown varying degrees of activity against different cancer cell lines. Further research is needed to determine the safety profile and therapeutic potential of this compound in oncology.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds for context:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | Chlorinated phenyl ring | Potential antidepressant |
| (R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy-substituted phenyl ring | Neuroprotective properties |
| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
